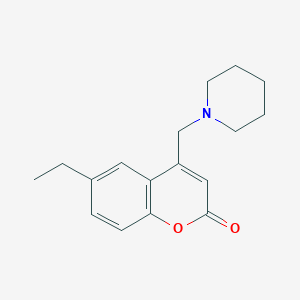

6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

CAS No.: 859865-51-3

Cat. No.: VC7311531

Molecular Formula: C17H21NO2

Molecular Weight: 271.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 859865-51-3 |

|---|---|

| Molecular Formula | C17H21NO2 |

| Molecular Weight | 271.36 |

| IUPAC Name | 6-ethyl-4-(piperidin-1-ylmethyl)chromen-2-one |

| Standard InChI | InChI=1S/C17H21NO2/c1-2-13-6-7-16-15(10-13)14(11-17(19)20-16)12-18-8-4-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3 |

| Standard InChI Key | SRSQPUKOLPPFOO-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3 |

Introduction

Synthesis Pathways

The synthesis of "6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one" involves multiple steps, typically starting with coumarin derivatives as precursors.

General Synthetic Route:

-

Base Chromen Synthesis:

-

Coumarins are synthesized via the Pechmann condensation of phenols with β-ketoesters.

-

-

Ethyl Substitution at Position 6:

-

Electrophilic substitution introduces the ethyl group at position 6 using ethyl halides under Friedel-Crafts alkylation conditions.

-

-

Piperidinylmethyl Addition at Position 4:

-

A Mannich reaction is employed to attach the piperidinylmethyl group to position 4 of the chromen ring.

-

Pharmacological Relevance

Coumarin derivatives, including those with piperidine moieties, are widely studied for their therapeutic potential due to their diverse biological activities:

-

Antimicrobial Activity: The piperidine group enhances membrane permeability in microbial cells.

-

Antioxidant Properties: The chromen backbone contributes to radical scavenging.

-

Neurological Applications: Piperidine derivatives are explored for their role in modulating neurotransmitter systems.

Research Implications

The substitution pattern in "6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one" suggests it may serve as a lead compound for:

-

Developing enzyme inhibitors, such as acetylcholinesterase inhibitors.

-

Synthesizing fluorescent probes due to the chromophore properties of coumarins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume